5-Tributylstannyl-1,3-dimethyluracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

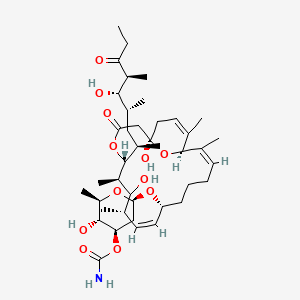

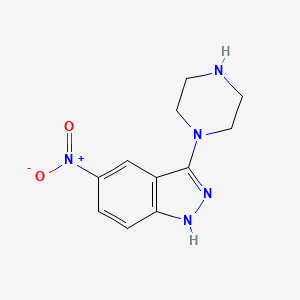

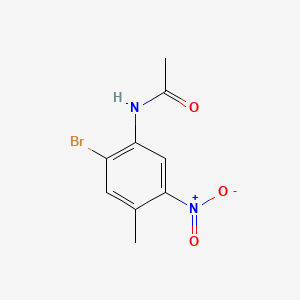

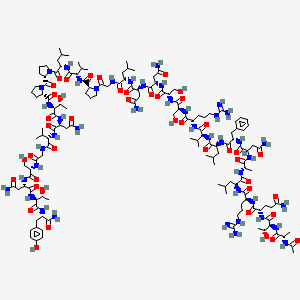

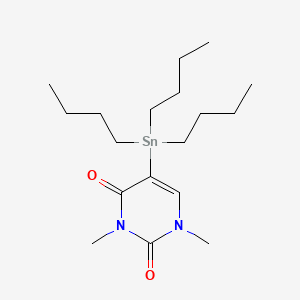

The molecular structure of 5-Tributylstannyl-1,3-dimethyluracil consists of a uracil ring (a type of pyrimidine ring) with two methyl groups attached at the 1 and 3 positions, and a tributylstannyl group attached at the 5 position .Physical And Chemical Properties Analysis

5-Tributylstannyl-1,3-dimethyluracil is a liquid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

5-Tributylstannyl-1,3-dimethyluracil serves as an intermediate in various organic synthesis processes. For instance, it is used in the preparation of highly functionalized allyl stannanes and their subsequent transformations. These compounds are valuable in the synthesis of α-stannylmethyl enones via the Robinson annulation reaction, showcasing the reagent's utility in constructing complex molecular architectures (Kim & Fuchs, 1993). Additionally, it undergoes palladium-catalyzed coupling reactions, enabling the synthesis of 5-acyl-2,3-dihydro-1,4-dioxins in high yields, further illustrating its versatility in organic synthesis (Blanchot, Fétizon, & Hanna, 1990).

Photoreactive Properties

The photoreaction of derivatives such as 5-bromo-1,3-dimethyluracil in the presence of specific solvents or conditions can lead to various aryl substituted uracils. These reactions demonstrate the potential of 5-Tributylstannyl-1,3-dimethyluracil and its derivatives in photochemical applications, offering pathways to synthesize novel compounds with potential applications ranging from materials science to medicinal chemistry (Seki, Matsuda, & Ohkura, 1987).

Electrophilic Metalation-Deprotonation

In the field of catalysis, 5-Tributylstannyl-1,3-dimethyluracil has been implicated in palladium-catalyzed arylation processes. These processes involve electrophilic metalation-deprotonation mechanisms, allowing for the regioselective introduction of aryl groups into the 5-position of 1,3-dimethyluracil. This method expands the toolkit for modifying uracil derivatives, underlining the compound's utility in developing novel catalytic strategies for synthetic organic chemistry (Kim, Lee, & Kim, 2011).

Safety And Hazards

5-Tributylstannyl-1,3-dimethyluracil is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of inhalation, the affected person should be moved to fresh air and kept at rest in a position comfortable for breathing .

Propriétés

IUPAC Name |

1,3-dimethyl-5-tributylstannylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2O2.3C4H9.Sn/c1-7-4-3-5(9)8(2)6(7)10;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNLBEKHCPZVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)N(C1=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656788 |

Source

|

| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tributylstannyl-1,3-dimethyluracil | |

CAS RN |

103408-63-5 |

Source

|

| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.